molecular formula C7H13N3 B1604416 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1170137-51-5

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1604416
CAS No.: 1170137-51-5
M. Wt: 139.2 g/mol
InChI Key: XESDWQGZKSJTMM-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 4 and an amine group at position 1 of the propyl chain.

Biochemical Analysis

Biochemical Properties

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including cellular damage and altered physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . For example, the compound can inhibit or activate specific metabolic enzymes, thereby altering the flow of metabolites through different pathways . These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall efficacy in different biological contexts .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the condensation of 4-methyl-1H-pyrazole with a suitable amine precursor. One common method involves the reaction of 4-methyl-1H-pyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrazole: Lacks the propyl amine group but shares the pyrazole core structure.

    1-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure with an ethyl chain instead of a propyl chain.

    2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure with an ethyl chain instead of a propyl chain.

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of both the pyrazole ring and the propyl amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-4-9-10(5-6)7(2)3-8/h4-5,7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDWQGZKSJTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649477
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170137-51-5
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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